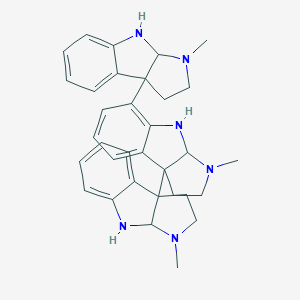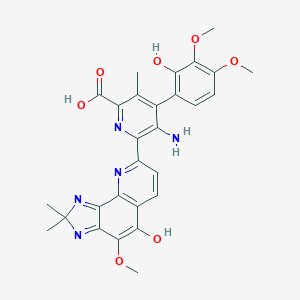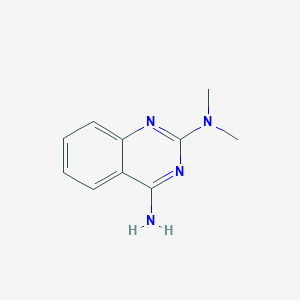![molecular formula C12H15N3O2 B231465 Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- CAS No. 16983-76-9](/img/structure/B231465.png)
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin and has been extensively studied for its ability to selectively destroy dopaminergic neurons in the brain.
科学的研究の応用
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- has been extensively used in scientific research to study the mechanisms of Parkinson's disease. Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is known to selectively destroy dopaminergic neurons in the brain, leading to symptoms that are similar to Parkinson's disease. Researchers have used Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- to study the effects of dopaminergic neuron loss on motor function, as well as to test potential treatments for Parkinson's disease.
作用機序
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is metabolized in the brain to form a toxic metabolite, MPP+. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
生化学的および生理学的効果
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This loss of dopaminergic neurons leads to motor deficits that are similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
One advantage of using Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- in laboratory experiments is that it allows researchers to selectively destroy dopaminergic neurons in the brain, providing a model for Parkinson's disease. However, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is a potent neurotoxin and can be dangerous if mishandled. Additionally, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity is not a perfect model for Parkinson's disease, as the disease is multifactorial and involves many different pathways.
将来の方向性
Future research on Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- should focus on developing safer and more effective models for Parkinson's disease. Additionally, researchers should investigate the use of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers should continue to investigate the mechanisms of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity, with the goal of identifying new targets for therapeutic intervention.
合成法
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydrazine to form the hydrazide intermediate, which is then reacted with acetic anhydride to form the final product, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-.
特性
CAS番号 |
16983-76-9 |
|---|---|
製品名 |
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- |
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC名 |
[(E)-[(E)-4-(4-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)3-4-10-5-7-11(17-2)8-6-10/h3-8H,1-2H3,(H3,13,15,16)/b4-3+,14-9+ |
InChIキー |
KDKOYKPYFCGPBB-LDKZCNOQSA-N |
異性体SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
正規SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
その他のCAS番号 |
16983-76-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)